molecular formula C13H22Cl3N3O2 B7981872 3-(4-(4-Methylpyridin-2-yl)piperazin-1-yl)propanoic acid trihydrochloride

3-(4-(4-Methylpyridin-2-yl)piperazin-1-yl)propanoic acid trihydrochloride

Cat. No.: B7981872
M. Wt: 358.7 g/mol
InChI Key: ZUAAEWKOEAQIKD-UHFFFAOYSA-N
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Description

3-(4-(4-Methylpyridin-2-yl)piperazin-1-yl)propanoic acid trihydrochloride is a chemical compound that belongs to the class of heterocyclic building blocks It is characterized by the presence of a piperazine ring substituted with a methylpyridine group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(4-Methylpyridin-2-yl)piperazin-1-yl)propanoic acid trihydrochloride typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

    Substitution with Methylpyridine: The piperazine ring is then substituted with a methylpyridine group through a nucleophilic substitution reaction. This step often requires the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the piperazine nitrogen, making it more nucleophilic.

    Introduction of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-(4-Methylpyridin-2-yl)piperazin-1-yl)propanoic acid trihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the methylpyridine group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(4-(4-Methylpyridin-2-yl)piperazin-1-yl)propanoic acid trihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-(4-Methylpyridin-2-yl)piperazin-1-yl)propanoic acid trihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methylpiperazin-1-yl)propanoic acid: Similar structure but lacks the methylpyridine group.

    1-Amino-3-(4-methylpiperazin-1-yl)propan-2-ol hydrochloride: Contains an additional hydroxyl group.

    3-(1-Methylpiperidin-3-yl)propanoic acid hydrochloride: Features a piperidine ring instead of a piperazine ring.

Uniqueness

3-(4-(4-Methylpyridin-2-yl)piperazin-1-yl)propanoic acid trihydrochloride is unique due to the presence of both a methylpyridine group and a piperazine ring, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials.

Properties

IUPAC Name

3-[4-(4-methylpyridin-2-yl)piperazin-1-yl]propanoic acid;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2.3ClH/c1-11-2-4-14-12(10-11)16-8-6-15(7-9-16)5-3-13(17)18;;;/h2,4,10H,3,5-9H2,1H3,(H,17,18);3*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUAAEWKOEAQIKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)N2CCN(CC2)CCC(=O)O.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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